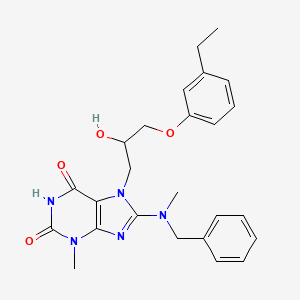

![molecular formula C20H19N5O4 B2427740 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide CAS No. 1008237-64-6](/img/structure/B2427740.png)

2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They have two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Acetamides, on the other hand, are a class of organic compounds that have the functional group -C(O)NH2. They are derived from carboxylic acids by replacement of a hydroxyl group (-OH) with an amine group (-NH2).

Synthesis Analysis

Triazoles can be synthesized using various methods. One of the most common methods is the copper or ruthenium-catalyzed azide-alkyne cycloaddition reactions . This method allows for the construction of diverse novel bioactive molecules .

Molecular Structure Analysis

Triazoles have a five-membered ring structure containing three nitrogen atoms and two carbon atoms . The exact molecular structure of the compound would require more specific information or computational chemistry techniques to determine.

Chemical Reactions Analysis

The chemical reactions involving triazoles can vary widely depending on the specific substituents attached to the triazole ring. In general, triazoles can participate in various reactions due to their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are stable compounds that can exist in two tautomeric forms .

Aplicaciones Científicas De Investigación

Radiosynthesis of Herbicides and Safeners : Research on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for studying their metabolism and mode of action, which involves complex chemical synthesis techniques similar to those that might be employed in synthesizing and studying the compound (Latli & Casida, 1995).

Antimicrobial Activity of Novel Compounds : Exploration of new 1,2,4-Triazole derivatives and their antimicrobial activities, indicating a potential approach for evaluating similar complex compounds for biological activities (Bektaş et al., 2007).

Antiasthma Agents Development : Synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents through a complex chemical process, which could be analogous to processes used in studying the applications of the specified compound (Medwid et al., 1990).

Analgesic and Antipyretic Agent Synthesis : Green approaches in drug design for synthesizing analgesic and antipyretic compounds, demonstrating environmental considerations in the synthesis of complex molecules which may include the compound of interest (Reddy et al., 2014).

Mecanismo De Acción

Target of Action

It is known that compounds containing the1,2,3-triazole ring, such as this one, can interact with a variety of biological targets . These interactions often involve various types of bonds, including electrostatic interactions, Pi-anion interactions, hydrogen bonding, and Van der Waals interactions .

Mode of Action

It is known that1,2,3-triazole derivatives can interact with the amino acids present in the active site of various receptors . This interaction can lead to changes in the receptor’s activity, which can have downstream effects on cellular function.

Biochemical Pathways

Compounds containing the1,2,3-triazole ring have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.

Pharmacokinetics

1,2,3-triazole ring in the compound’s structure suggests that it may have unique pharmacokinetic properties. Triazole derivatives are known to be stable and to have good bioavailability .

Result of Action

Compounds containing the1,2,3-triazole ring have been found to exhibit a broad range of biological activities . These activities suggest that such compounds may have various effects at the molecular and cellular levels.

Action Environment

It is known that the stability and activity of compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Safety and Hazards

Direcciones Futuras

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Future research will likely continue to explore the synthesis, properties, and applications of novel triazole compounds .

Propiedades

IUPAC Name |

2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4/c1-2-29-15-10-8-14(9-11-15)25-19(27)17-18(20(25)28)24(23-22-17)12-16(26)21-13-6-4-3-5-7-13/h3-11,17-18H,2,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRSROGTTTULRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

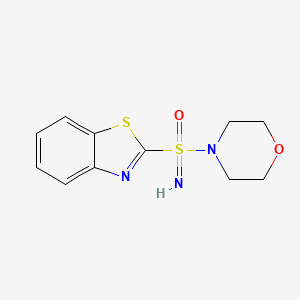

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2427659.png)

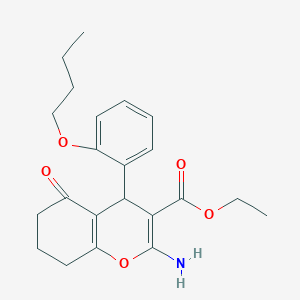

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate](/img/structure/B2427663.png)

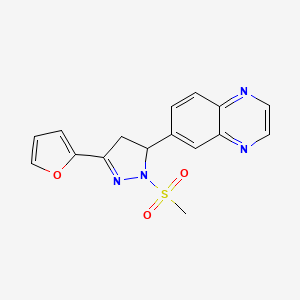

![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2427667.png)

![4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid](/img/structure/B2427670.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2427676.png)